2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide is an organic compound that features a chlorophenoxy group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenol with 3,4-dimethoxyphenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as mixing, heating, and purification to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives depending on the functional groups involved.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives for further study.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol
- 4-chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol
- 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols
Uniqueness
2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-12(13-4-9-16(22-2)17(10-13)23-3)20-18(21)11-24-15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWDZDZALRTURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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